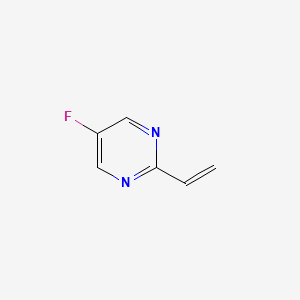

Pyrimidine, 2-ethenyl-5-fluoro-

Vue d'ensemble

Description

Pyrimidine is a six-membered aromatic heterocycle that is analogous to pyridine . It has four carbon atoms and two nitrogen atoms that are sp2 hybridized. Each of these atoms contributes a p orbital and a pi electron allowing pyrimidine to be fully conjugated and aromatic .

Synthesis Analysis

Fluorinated pyrimidines (FPs) like 5-Fluorouracil (5-FU) are used to treat cancer . The synthesis of 5-FU includes the incorporation of radioactive and stable isotopes to study 5-FU metabolism and biodistribution . Methods for preparing RNA and DNA substituted with FPs for biophysical and mechanistic studies have also been reviewed .Molecular Structure Analysis

The reliability of 5-fluoro labeling at pyrimidine nucleobases for secondary structure probing by 19 F NMR spectroscopy has been demonstrated . For bistable DNA and RNAs, the impact of single 5-fluoro pyrimidine substitutions on the equilibrium position was within the accuracy of determination .Chemical Reactions Analysis

Fluorinated pyrimidines (FPs) are used to treat cancer . Beyond the well-established role for inhibiting thymidylate synthase (TS) by the 5-FU metabolite 5-fluoro-2′-deoxyuridine-5′- O -monophosphate (FdUMP), recent studies have implicated new roles for RNA modifying enzymes that are inhibited by 5-FU substitution .Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts . Its molecular formula is C4H4N2 with a molar mass of 80.088 g cm –3 and a boiling point of 123-124°C .Applications De Recherche Scientifique

Ophthalmic Applications

Pyrimidine analogs like fluorouracil have been integral in ophthalmic practice, particularly in surgeries aimed at reducing fibroblastic proliferation and subsequent scarring. Their application spans primary glaucoma filtering surgeries, dacryocystorhinostomy, pterygium surgery, and vitreoretinal surgery to prevent proliferative vitreoretinopathy. The use of fluorouracil has shown significant success in enhancing the outcomes of ophthalmic surgeries and managing ocular surface malignancies, with minimal sight-threatening adverse effects, thus making it a valuable tool in ophthalmology (Abraham et al., 2012).

Nucleic Acid Research

The utilization of 5-fluoro pyrimidines in nucleic acid research, particularly in probing DNA and RNA secondary structures, has been well documented. The incorporation of these compounds allows for detailed analysis via 1D 19F NMR spectroscopy, offering insights into the conformational transitions of nucleic acids without significantly affecting the equilibrium characteristics of bistable DNA and RNA oligonucleotides. This application is crucial for understanding the intricacies of nucleic acid structures and functions, providing a basis for further genetic and biochemical research (Puffer et al., 2009).

Antitumor Activity

Fluorinated pyrimidines and their derivatives have been frequently used in chemotherapy to treat various types of cancer. The development of compounds like TAS-106 aims at interfering with both DNA and RNA synthesis, showcasing significant antitumor activity in preclinical and clinical settings. This research highlights the ongoing evolution of pyrimidine analogs in oncology, providing new avenues for cancer treatment strategies (Abdelrahim et al., 2013).

Chemistry in Personalized Medicine

The advancements in fluorine chemistry have significantly contributed to the precision use of fluorinated pyrimidines in cancer treatment. Research into 5-fluorouracil's synthesis, metabolism, and biodistribution, coupled with studies on RNA and DNA substitution, has paved the way for personalized medicine approaches. Understanding the mechanisms by which fluorinated pyrimidines affect nucleic acid structure and enzyme activity can lead to more precise and effective cancer therapies (Gmeiner, 2020).

Antiviral Research

The design and synthesis of fluorinated pyrimidine derivatives have also found applications in antiviral research. Compounds like 2'-deoxy-2'-fluoro-2'-C-methylcytidine exhibit potent inhibitory activity against hepatitis C virus replication, demonstrating the potential of fluorinated pyrimidines in developing new antiviral drugs. This research indicates the broad spectrum of therapeutic applications for pyrimidine analogs beyond their traditional role in cancer treatment (Clark et al., 2005).

Safety And Hazards

Orientations Futures

Developments in fluorine chemistry are contributing to the more precise use of fluorinated pyrimidines (FPs) to treat cancer . The use of polymeric FPs may enable the more precise use of FPs for cancer treatment in the era of personalized medicine . Pyrimidine and fused pyrimidine derivatives are promising protein kinase inhibitors for cancer treatment .

Propriétés

IUPAC Name |

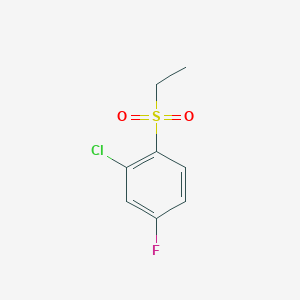

2-ethenyl-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2/c1-2-6-8-3-5(7)4-9-6/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQAQUQIGUHWOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimidine, 2-ethenyl-5-fluoro- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1404123.png)

![6-Nitro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1404127.png)

![4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine](/img/structure/B1404128.png)

![4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid](/img/structure/B1404142.png)